molecular formula C20H20BrN3OS B2371329 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897473-22-2

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2371329
CAS No.: 897473-22-2
M. Wt: 430.36
InChI Key: TWZOXAMJRPDNSW-UHFFFAOYSA-N
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Description

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Bromination: The benzothiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Piperazine Coupling: The brominated benzothiazole is then coupled with piperazine under basic conditions to form the piperazine-benzothiazole intermediate.

    Final Coupling: The piperazine-benzothiazole intermediate is then reacted with 3-phenylpropan-1-one under suitable conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring or the cleavage of the ketone group.

Comparison with Similar Compounds

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZOXAMJRPDNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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